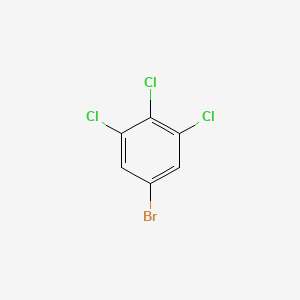

5-Bromo-1,2,3-trichlorobenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of various ethynylferrocene compounds of 1,3,5-tribromobenzene . Although the specific synthesis of 5-Bromo-1,2,3-trichlorobenzene is not detailed, the methodologies applied to similar compounds suggest that palladium-catalyzed reactions could be a viable pathway for its synthesis.

Molecular Structure Analysis

The molecular structure of chlorobenzene and bromobenzene derivatives has been studied using NMR spectroscopy in liquid crystalline phases . The structure of p-bromochlorobenzene has also been investigated, revealing insights into the crystal structure and molecular symmetry . These studies suggest that the molecular structure of this compound would likely be similar to these related compounds, with the presence of halogens influencing the electronic distribution and molecular geometry.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be complex. For instance, N-Bromoacetamide-mediated domino cyclization and elimination reactions have been used to synthesize bromo-amino derivatives from homoallylic trichloroacetimidates . This indicates that this compound could potentially undergo similar bromination and cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives have been extensively studied. For example, the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of 2-bromo-1,4-dichlorobenzene have been investigated, providing insights into the electronic density and local reactivity properties of such compounds . Similarly, the molecular structure, vibrational frequencies, and non-linear optical properties of 1-3-dibromo-5-chlorobenzene have been analyzed . The dissociative electron attachment to bromo-chlorobenzene derivatives has been studied, showing temperature-dependent behavior . These studies suggest that this compound would exhibit distinct physical and chemical properties influenced by the presence and position of the halogen atoms on the benzene ring.

Scientific Research Applications

1. Polymer Chemistry and Organic Synthesis

5-Bromo-1,2,3-trichlorobenzene, similar to its related compounds, plays a crucial role in polymer chemistry and organic synthesis. For instance, derivatives like 1,3,5-triazido-2-bromo-4,6-dichlorobenzene have been used as photoactive cross-linking reagents for polymer chemistry. These derivatives also serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

2. Crystal Structure Perturbation

The chemical structure of this compound influences the crystal structures of related compounds. Research on 1,3,5-trichloro-2-bromo-benzene crystals reveals that the substitution of a bromine group can lead to different crystal structures due to lattice instability, demonstrating the specificity of chemical perturbations in crystal structures (Chu & Prasad, 1977).

3. Heat Capacities and Densities Study

Investigations into the heat capacities and densities of liquid chloro-, bromo-, and bromochloro-substituted benzenes, including compounds like this compound, are essential for understanding their thermodynamic properties. Such studies are crucial in fields like material science and chemical engineering (Góralski & Piekarski, 2007).

4. Heterogeneous Catalysis

This compound and its isomers are used in studies on heterogeneous catalysis. For example, the catalyzed dechlorination of these compounds in organic solvents has been researched, which is significant in environmental chemistry for the removal of chlorinated pollutants (Rodríguez & Lafuente, 2002).

5. Catalytic Oxidation Studies

Research on the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, a compound related to this compound, has been conducted to understand the oxidation behavior and the influence of chlorine on active sites in the catalyst. This research is pivotal in environmental remediation and industrial chemistry (Wang et al., 2015).

Safety and Hazards

5-Bromo-1,2,3-trichlorobenzene is classified as hazardous. It has been associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Mechanism of Action

Mode of Action

5-Bromo-1,2,3-trichlorobenzene is a halogenated benzene derivative. The mode of action of such compounds typically involves electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Pharmacokinetics

Like other halogenated benzene derivatives, it is likely to be lipophilic, which could influence its absorption and distribution in the body .

Result of Action

It is known to be a useful intermediate in the preparation of isoxazole derivatives for controlling parasites .

properties

IUPAC Name |

5-bromo-1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUMVBQMJFFYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399582 | |

| Record name | 5-bromo-1,2,3-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21928-51-8 | |

| Record name | 5-bromo-1,2,3-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1,2,3-TRICHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)